2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline
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Overview
Description
2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C15H16N2O2. It is a derivative of aniline, featuring a nitrophenyl group attached to the nitrogen atom and two methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylaniline with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under acidic conditions.
Major Products Formed
Reduction: 2,5-dimethyl-N-[(2-aminophenyl)methyl]aniline.
Substitution: 2,5-dimethyl-N-[(2-nitrophenyl)methyl]-3-nitroaniline or 2,5-dimethyl-N-[(2-nitrophenyl)methyl]-3-bromoaniline.
Scientific Research Applications
2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell damage and death .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylaniline: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-nitroaniline: Lacks the dimethyl groups, affecting its solubility and reactivity.
N-methyl-2-nitroaniline: Similar structure but with only one methyl group, leading to different chemical properties.
Uniqueness
2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in organic synthesis and material science .
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17(18)19/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKFLKFDKUDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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